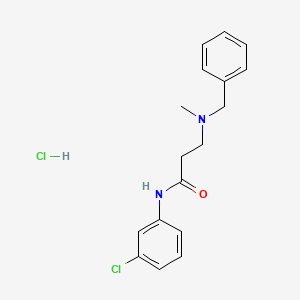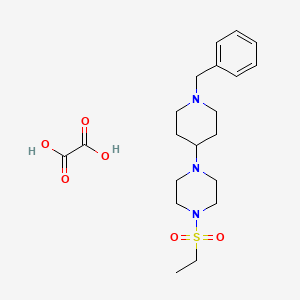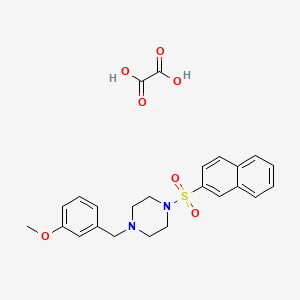![molecular formula C19H23N3O8S B3948188 N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948188.png)
N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Descripción general
Descripción
N-(4-{[4-(2-furylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of cancer cells.
Mecanismo De Acción
TAK-659 is a potent and selective inhibitor of BTK, which is a cytoplasmic tyrosine kinase that plays a crucial role in the survival and proliferation of B-cells. BTK is a key component of the BCR pathway, which is essential for the activation and differentiation of B-cells. By inhibiting the activity of BTK, TAK-659 blocks the downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to have potent anti-cancer activity, both as a single agent and in combination with other anti-cancer agents. TAK-659 has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, or programmed cell death. TAK-659 has also been shown to have immunomodulatory effects, by enhancing the activity of natural killer (NK) cells and T-cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potency and selectivity as a BTK inhibitor. TAK-659 has been shown to have a favorable safety profile in preclinical studies, with a low incidence of adverse events. However, one of the limitations of TAK-659 is its potential for off-target effects, as it may also inhibit other kinases that are involved in cell signaling pathways.
Direcciones Futuras
There are several potential future directions for the development of TAK-659 as an anti-cancer agent. One area of research is the identification of biomarkers that can predict the response to TAK-659, in order to optimize patient selection and treatment strategies. Another area of research is the exploration of novel combination therapies that can enhance the anti-cancer activity of TAK-659. Finally, there is ongoing research into the development of second-generation BTK inhibitors that may have improved potency, selectivity, and safety profiles compared to TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in treating various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, TAK-659 has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is a critical signaling molecule in the B-cell receptor (BCR) pathway. TAK-659 has also been shown to have synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide.
Propiedades
IUPAC Name |
N-[4-[4-(furan-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S.C2H2O4/c1-14(21)18-15-4-6-17(7-5-15)25(22,23)20-10-8-19(9-11-20)13-16-3-2-12-24-16;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3,(H,18,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAPQABEDKJXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(3-methyl-2-thienyl)methyl]piperidin-3-ol](/img/structure/B3948118.png)
![3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B3948124.png)
![1-(2-pyridinyl)ethanone O-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B3948142.png)
![5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-[2-(methylthio)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3948148.png)
![3-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3948155.png)



![1-methyl-2-oxo-2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3948178.png)
![4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3948181.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3948208.png)


![4-chloro-2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3948225.png)